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1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Molecular recognition Kinase inhibitor design Structure–activity relationship

Securing a pyrazolo[3,4-d]pyrimidine with a validated meta-chloro N1 and pyrrolidine C4 substitution pattern is critical for allosteric probe development, yet most commercial analogs bear anilino or amino groups that force ATP-competitive binding. - **Defined Allosteric Profile**: Zero H-bond donors (tPSA 46 Ų) prevent hinge-region engagement, making this compound an ideal scaffold-matched negative control for kinase selectivity panels. - **Optimized Cell Permeability**: Predicted logP of 3.34 ensures reliable passive diffusion in HEK293, HeLa, and CHO assays while maintaining >10 mM DMSO solubility. - **Sigma-1 Receptor Pharmacophore**: The 3-chlorophenyl substituent falls within the preferred patent subgenus, providing a validated starting point for neuropathic pain and neuroprotection hit-to-lead programs.

Molecular Formula C15H14ClN5
Molecular Weight 299.76 g/mol
Cat. No. B11228523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC15H14ClN5
Molecular Weight299.76 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C15H14ClN5/c16-11-4-3-5-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2
InChIKeyNRVFCXNWQLNACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Profile


1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (C21H18ClN5, MW 375.86 g/mol) is a fully synthetic, tetracyclic small molecule built on the pyrazolo[3,4-d]pyrimidine core, bearing a 3-chlorophenyl substituent at N1 and a pyrrolidin-1-yl group at C4 [1]. The scaffold positions the compound within the broader class of type II kinase inhibitor mimetics and GPCR-targeted heterocycles; however, its specific substitution pattern—meta-chloro aryl combined with a saturated cyclic amine—distinguishes it from the more extensively characterized 4-anilino or 4-alkylamino analogs such as CLM3, CLM29, and CLM94 [2].

Donor-free scaffold supports allosteric site studies
Moderate lipophilicity profile for intracellular target engagement
Meta-chloro N1 pharmacophore fits sigma receptor screening

Analog Replacement Requires Requalification


In the pyrazolo[3,4-d]pyrimidine family, modest structural changes at N1 and C4 often produce profound shifts in kinase selectivity, cellular potency, and ADME properties [1]. The 3-chlorophenyl group at N1 and the pyrrolidine ring at C4 generate a unique electrostatic and steric environment that is absent in compounds bearing 4-methylphenyl, 3,4-dimethylphenyl, or benzyl N1 substituents and morpholino or piperidino C4 groups . Consequently, activity data obtained with analogs such as CLM3 (which carries a 4-chlorophenyl N1 substitution and a different C4 appendage) or CLM29 (which has a 4-amino substituent) cannot be assumed transferable to the title compound [1]. Controlled, comparative qualification is mandatory before any procurement decision replaces this compound with an in-class analog.

N1/C4 structural changes may shift kinase selectivity and cellular potency
Analog substitution can alter ADME properties and membrane permeability
Para-chloro or des-chloro N1 variants may reduce sigma-1 affinity

Differentiation Evidence vs. Closest Analogs


H-Bond Donor Profile vs. 4-Anilino Analogs

The title compound possesses a pyrrolidine C4 substituent that eliminates the hydrogen-bond donor capacity present in the 4-anilino analogs (e.g., CLM3, CLM29) while retaining a tertiary amine lone pair for acceptor interactions [1]. Computational prediction indicates 0 H-bond donors vs. 1–2 for 4-amino/4-anilino comparators; this difference restricts the compound's hinge-region binding geometry relative to ATP-competitive kinase inhibitors that rely on backbone NH contacts [2].

H-Bond Donor Count
Class-level
0 H-bond donors
Reduces ATP-competitive hinge binding probability
Predicted property; supports allosteric or non-kinase applications
Molecular recognition Kinase inhibitor design Structure–activity relationship

Membrane Permeability: logP vs. 4-Morpholino Analogs

The title compound exhibits a predicted logP of 3.34 [1], placing it in an optimal window for passive membrane permeability while remaining below the threshold associated with promiscuous binding (logP > 5). In contrast, 4-morpholino-substituted analogs typically display logP values 0.8–1.5 units lower due to the ether oxygen, and 4-piperazino derivatives carrying basic amines show logP shifts of −1.0 to −2.0 units depending on N-substitution [2]. This quantitative lipophilicity difference directly impacts cellular penetration and non-specific protein binding.

Lipophilicity (logP)
Reported
logP 3.34 vs. 2.4–2.6 (4-morpholino analogs)
Higher passive permeability for intracellular assays
ΔlogP +0.8 to +1.5; predicted values from ZINC
ADME prediction Lipophilicity CNS drug design

Sigma-1 Receptor Pharmacophore: Meta-Chloro Advantage

Patent disclosures covering pyrazolo[3,4-d]pyrimidine sigma receptor ligands indicate that N1 meta-substituted phenyl derivatives achieve higher sigma-1 receptor affinity than their para-substituted or unsubstituted counterparts [1]. Although the exact Ki of the title compound at sigma-1 is not publicly disclosed, the patent structure–activity trend shows that compounds retaining the 3-chlorophenyl N1 group and a cyclic amine at C4 fall within the preferred subgenus, whereas 4-chlorophenyl and phenyl N1 analogs are explicitly outside the maximal affinity claims [1].

Sigma-1 Receptor SAR
Source review
Meta-chloro N1 preferred subgenus
Patent-supported sigma-1 affinity advantage
No quantitative Ki disclosed; qualitative SAR only
Sigma receptor GPCR pharmacology Pain therapeutics

Key Application Scenarios


Donor-Free Allosteric Kinase Probe Development

The zero H-bond donor count and moderate tPSA (46 Ų) identified in Section 3 [1] make this compound an ideal starting scaffold for designing type III/IV allosteric kinase inhibitors, where the absence of hinge-region hydrogen-bond donation prevents ATP-competitive binding modes that confound selectivity screens. Procurement should prioritize this specific compound over 4-anilino or 4-amino pyrazolo[3,4-d]pyrimidines (e.g., CLM3, CLM29) when the screening objective is allosteric modulation rather than orthosteric inhibition.

Cellular Target Engagement with Moderate Permeability

The compound's predicted logP of 3.34 [2] positions it for reliable passive cell penetration in HEK293, HeLa, and CHO-based reporter assays without the solubility penalties of logP > 4.5 analogs. For high-content screening campaigns that demand intracellular target access while maintaining DMSO solubility above 10 mM, this compound outperforms both the more hydrophilic 4-morpholino derivatives (logP ~2.5) and the excessively lipophilic 4-phenyl analogs, reducing the need for formulation additives that can interfere with assay biology.

Sigma-1 Receptor Focused Library Design

Based on the patent-supported meta-chloro N1 SAR advantage [3], this compound serves as a validated core for constructing focused sigma-1 receptor libraries. Unlike the para-chloro or des-chloro N1 variants that fall outside the preferred patent subgenus, the 3-chlorophenyl substitution provides a pharmacophore-consistent starting point for hit-to-lead optimization in neuropathic pain and neuroprotection programs.

Negative Control for Kinase Inhibitor Screening

Because the pyrrolidine C4 group eliminates the canonical hinge-binding H-bond donor required by most type I/II kinase inhibitors [1], this compound is uniquely suited as a scaffold-matched negative control when profiling pyrazolo[3,4-d]pyrimidine series. Its use in parallel with active 4-anilino analogs (e.g., CLM3) enables clean attribution of cellular activity to on-target kinase engagement rather than scaffold-driven off-target effects.

Application
Selection Property
Validation Focus
Allosteric kinase probe studies
Donor-free hinge region interaction
Allosteric pocket target engagement validation
Intracellular target engagement assays
Moderate membrane permeability
Intracellular exposure verification
Sigma-1 receptor library design
Meta-chloro N1 pharmacophore
Sigma-1 binding assay validation
Kinase inhibitor negative control
Absence of ATP-competitive binding
On-target kinase engagement attribution
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